molecular formula C18H15FN2O3S B2592178 (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 638144-26-0

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2592178
CAS No.: 638144-26-0
M. Wt: 358.39
InChI Key: OYFISDQJNAOPRG-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-CYANO-3-(4-FLUOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C16H12FN3O .


Synthesis Analysis

The synthesis of Knoevenagel adducts between cyanoacetamide and aromatic aldehydes ((E)-2-cyano-3-(phenyl)acrylamide derivatives) has been described in a study . The process employed triethylamine as a catalyst under microwave irradiation in 30 minutes with excellent yields (93–99% yield) .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-CYANO-3-(4-FLUOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE, has a linear formula of C16H12FN3O .


Chemical Reactions Analysis

The Knoevenagel adducts synthesized were employed in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 for obtaining 2-cyano-3-phenylpropanamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl α-cyano-4-fluorocinnamate, include a density of 1.2±0.1 g/cm3, boiling point of 330.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Kohra, Tominaga, and Hosomi (1988) demonstrated the synthesis of pyrimidine derivatives through reactions involving similar compounds. These derivatives were used for further chemical transformations, illustrating a foundational approach for creating complex molecules with potential biological and chemical utility (Kohra, Tominaga, & Hosomi, 1988).

Antioxidant and Anti-inflammatory Activities

Madhavi, K., and Sree Ramya (2017) synthesized a series of compounds related to the query chemical to evaluate their in vitro antioxidant and in vivo anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds beyond their structural interest (Madhavi, K., & Sree Ramya, 2017).

Antimicrobial Activity Evaluation

Hegab, Elmalah, and Gad (2009) explored the antimicrobial activity of products obtained from cycloaddition reactions involving similar compounds. This study indicates the potential of these derivatives in contributing to new antimicrobial agents (Hegab, Elmalah, & Gad, 2009).

Solar Cell Applications

Irfan et al. (2021) investigated the use of structurally related isomeric intermediates for their selective anti-cancer activity and configuration-controlled fluorescence characteristics, showing the versatility of these compounds in both medical and material science applications (Irfan et al., 2021).

Sensing and Removal of Heavy Metals

Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens that include similar acrylamide derivatives for the sensing and removal of Fe(III) and Cu(II), demonstrating environmental and analytical chemistry applications (Dutta et al., 2020).

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-10-11(2)25-17(15(10)18(23)24-3)21-16(22)13(9-20)8-12-4-6-14(19)7-5-12/h4-8H,1-3H3,(H,21,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFISDQJNAOPRG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.